

# Ambroxol versus Bromhexine: a comparative study of their antiviral activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flubron*

Cat. No.: *B1234774*

[Get Quote](#)

# Ambroxol Versus Bromhexine: A Comparative Analysis of Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral properties of Ambroxol and Bromhexine, two structurally related mucoactive agents. While traditionally used for respiratory ailments to clear mucus, emerging research has highlighted their potential as broad-spectrum antiviral agents. This analysis synthesizes experimental data on their mechanisms of action, *in vitro* efficacy, and clinical findings, particularly against respiratory viruses like influenza and coronaviruses.

## Introduction and Pharmacological Profile

Bromhexine, a synthetic derivative of the plant alkaloid vasicine, was developed in the 1960s as a mucolytic. It is a prodrug that is rapidly metabolized in the liver to its more active N-desmethyl metabolite, Ambroxol.<sup>[1][2]</sup> Ambroxol itself is administered directly as a medication and is known for its secretolytic (mucus-breaking) and secretomotor (mucus-clearing) properties.<sup>[2][3]</sup> Both compounds have been investigated for repurposing as antiviral therapies due to their interactions with host-cell factors essential for viral entry and replication.<sup>[4][5]</sup>

## Mechanism of Antiviral Action

The primary antiviral mechanism for both Ambroxol and Bromhexine involves the inhibition of host-cell proteases required for viral activation.

- Inhibition of TMPRSS2: The Transmembrane Protease Serine 2 (TMPRSS2) is a crucial host enzyme expressed in the respiratory tract. Viruses like influenza and coronaviruses (including SARS-CoV-2) require TMPRSS2 to cleave and activate their surface proteins (Hemagglutinin for influenza, Spike protein for coronaviruses), a critical step for fusing with the host cell membrane and releasing their genetic material.[\[6\]](#)[\[7\]](#)[\[8\]](#) Bromhexine has been identified as a potent and selective inhibitor of TMPRSS2, with a reported half-maximal inhibitory concentration (IC50) of 0.75  $\mu$ M.[\[4\]](#) By blocking TMPRSS2, Bromhexine and its active metabolite Ambroxol can effectively prevent the entry of these viruses into host cells.[\[1\]](#)[\[5\]](#)[\[9\]](#)
- Modulation of Viral Receptors and Entry Pathways:
  - ACE2 Interaction: For SARS-CoV-2, both drugs have been shown in computational and biochemical assays to interfere with the binding of the viral spike protein to the human Angiotensin-Converting Enzyme 2 (hACE2) receptor.[\[5\]](#)[\[10\]](#)[\[11\]](#)
  - Endosomal Pathway: Ambroxol has been observed to reduce the number of acidic endosomes in human tracheal epithelial cells.[\[12\]](#) This is significant as some viruses utilize the endosomal pathway for entry, which is dependent on an acidic environment for uncoating.[\[12\]](#)[\[13\]](#)
  - Receptor Expression: Studies on rhinovirus have shown that Ambroxol can reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1), the primary receptor for this virus.[\[12\]](#)
- Stimulation of Host Antiviral Defenses: Ambroxol has been shown to suppress influenza virus proliferation in animal models by increasing the levels of host antiviral factors in the airway.[\[14\]](#)[\[15\]](#)

The primary shared mechanism is the inhibition of the host protease TMPRSS2, which is critical for the entry of numerous respiratory viruses.

Caption: Viral entry pathway and inhibition by Ambroxol/Bromhexine.

## Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| Compound             | Virus              | Cell Line         | Assay Type                      | Result                         | Cytotoxicity (CC50) | Reference |
|----------------------|--------------------|-------------------|---------------------------------|--------------------------------|---------------------|-----------|
| Bromhexine           | Influenza A (H3N2) | MDCK              | CPE Reduction                   | 30% inhibition at 31.6 $\mu$ M | 61.24 $\mu$ M       | [16]      |
| Rhinovirus (A2, B14) | HeLa Ohio          | CPE Reduction     | No activity detected            | >100 $\mu$ M (HeLa)            |                     | [16][17]  |
| SARS-CoV-2           | Vero E6            | CPE Reduction     | IC50 lower than Ambroxol        | Not specified                  |                     | [11]      |
| Ambroxol             | Influenza A (H3N2) | MDCK              | CPE Reduction                   | <50% inhibition                | 51.85 $\mu$ M       | [16][17]  |
| Influenza A          | MDCK               | Replication Assay | Marked reduction at 125 $\mu$ M | Not specified                  |                     | [18]      |
| Rhinovirus 14        | HTEC               | Titer Reduction   | Reduced viral titers at 100 nM  | Not specified                  |                     | [12]      |
| SARS-CoV-2           | Vero E6            | CPE Reduction     | IC50 higher than Bromhexine     | Not specified                  |                     | [11]      |

CPE: Cytopathic Effect; CC50: 50% Cytotoxic Concentration; IC50: 50% Inhibitory Concentration; MDCK: Madin-Darby Canine Kidney; HTEC: Human Tracheal Epithelial Cells.

Table 2: Summary of Selected Clinical Trial Findings

| Compound   | Indication                  | Study Design                                 | Key Findings                                                                                              | Reference |
|------------|-----------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Bromhexine | COVID-19 (Prophylaxis)      | Randomized, Double-blind, Placebo-controlled | Incidence of symptomatic COVID-19 significantly lower in the Bromhexine group (8.6%) vs. placebo (18.4%). | [19]      |
| Bromhexine | COVID-19 (Mild-to-moderate) | Randomized, Open-label                       | No significant difference in viral load reduction at day 4 compared to standard of care alone.            | [20]      |

## Experimental Protocols

Detailed methodologies are critical for interpreting and reproducing experimental findings. Below are representative protocols for assays commonly used to evaluate antiviral activity.

### Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral replication.

- **Cell Seeding:** Plate a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 96-well microplates at a density that forms a confluent monolayer within 24 hours.
- **Compound Preparation:** Prepare serial dilutions of Ambroxol and Bromhexine in cell culture medium.
- **Infection and Treatment:** Once cells are confluent, remove the growth medium. Add the diluted compounds to the wells, followed by a standardized amount of virus (e.g., a multiplicity of infection of 0.01). Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for a period sufficient for the virus to cause significant cell death in the virus control wells (typically 48-72 hours).
- Quantification of Cell Viability: Remove the medium and add a viability staining solution (e.g., crystal violet or a tetrazolium-based reagent like MTS). After incubation, measure the absorbance or fluorescence using a plate reader.
- Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration relative to the virus and cell controls. The IC<sub>50</sub> value is determined as the drug concentration that inhibits the viral cytopathic effect by 50%.

#### Protocol 2: TMPRSS2 Inhibition Assay (Biochemical)

This assay directly measures the enzymatic activity of TMPRSS2 in the presence of an inhibitor.

- Reagents: Obtain recombinant human TMPRSS2 enzyme and a corresponding fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC).
- Compound Preparation: Prepare serial dilutions of Ambroxol and Bromhexine in an appropriate assay buffer.
- Assay Reaction: In a 96-well plate, add the TMPRSS2 enzyme to each well. Then, add the diluted compounds.
- Initiation and Incubation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
- Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths. The fluorescence signal is proportional to the amount of substrate cleaved by the enzyme.
- Data Analysis: Calculate the percentage of enzyme inhibition for each drug concentration compared to a control with no inhibitor. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for an in vitro CPE reduction assay.

## Comparative Summary and Conclusion

Both Ambroxol and its parent compound Bromhexine demonstrate plausible antiviral activity, primarily by targeting the host protease TMPRSS2, which is essential for the activation of several respiratory viruses.

- **Similarities:** Both compounds inhibit TMPRSS2 and have been shown to interfere with SARS-CoV-2 binding to ACE2. In direct comparative studies against influenza and rhinovirus, their in vitro activity was modest.[16][17]
- **Differences:** Bromhexine is a prodrug that must be metabolized to Ambroxol.[1] However, in some cellular assays, Bromhexine has shown greater potency than Ambroxol, suggesting it may have unique activities or different cellular uptake properties.[11] Ambroxol has additional

documented mechanisms, such as reducing acidic endosomes and downregulating viral receptors like ICAM-1, which have not been as extensively reported for Bromhexine.[12]

- Clinical Relevance: Clinical data remains limited and, in the case of COVID-19, conflicting. While one study pointed to a prophylactic benefit of Bromhexine, another trial did not show efficacy in reducing viral load in already infected patients.[19][20]

In conclusion, Ambroxol and Bromhexine represent a promising class of host-targeted antiviral agents. Their primary mechanism of inhibiting TMPRSS2 is a validated strategy for preventing viral entry. While in vitro data confirms their antiviral potential, further rigorous clinical trials are necessary to establish their therapeutic efficacy, optimal dosage, and specific clinical settings (prophylaxis vs. treatment) where they may be most beneficial. Future research should focus on direct, head-to-head clinical comparisons and exploration of their efficacy against a broader range of TMPRSS2-dependent viruses.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. View of ROLE OF AMBROXOL AS A PROPHYLACTIC AGENT AGAINST COVID-19 | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. Ambroxol - Wikipedia [en.wikipedia.org]
- 4. Repurposing the mucolytic cough suppressant and TMPRSS2 protease inhibitor bromhexine for the prevention and management of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol for the treatment of COVID-19 among hospitalized patients: A multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [mds.marshall.edu](http://mds.marshall.edu) [mds.marshall.edu]
- 7. [preprints.org](http://preprints.org) [preprints.org]
- 8. [globalscitechoccean.com](http://globalscitechoccean.com) [globalscitechoccean.com]

- 9. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory mechanism of Ambroxol and Bromhexine Hydrochlorides as potent blockers of molecular interaction between SARS-CoV-2 spike protein and human angiotensin-converting Enzyme-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Ambroxol inhibits rhinovirus infection in primary cultures of human tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. Ambroxol in the treatment of acute bronchitis and COVID-19 - Alieva - Therapy [vietnamjournal.ru]
- 15. Ambroxol suppresses influenza-virus proliferation in the mouse airway by increasing antiviral factor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative in vitro analysis of inhibition of rhinovirus and influenza virus replication by mucoactive secretolytic agents and plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative in vitro analysis of inhibition of rhinovirus and influenza virus replication by mucoactive secretolytic agents and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitory Effects of Ambroxol on Influenza A Virus Infection *< i>in Vitro* | CiNii Research [cir.nii.ac.jp]
- 19. brieflands.com [brieflands.com]
- 20. Efficacy of Bromhexine versus Standard of Care in Reducing Viral Load in Patients with Mild-to-Moderate COVID-19 Disease Attended in Primary Care: A Randomized Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ambroxol versus Bromhexine: a comparative study of their antiviral activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1234774#ambroxol-versus-bromhexine-a-comparative-study-of-their-antiviral-activity>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)